CGI-17341 Exhibits Potent In Vitro Activity Against MDR-TB, Comparable to First-Line Drugs
CGI-17341 demonstrates inhibitory activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis at low concentrations, with an MIC range of 0.1 to 0.3 µg/mL [1]. This activity is comparable to first-line antitubercular drugs isoniazid and rifampicin, and is superior to the activity of antibiotics such as streptomycin and ciprofloxacin [2]. This establishes CGI-17341 as a potent, reference-standard nitroimidazole for in vitro screening.
| Evidence Dimension | In Vitro Inhibitory Activity (MIC) |
|---|---|
| Target Compound Data | 0.1 - 0.3 µg/mL |
| Comparator Or Baseline | Isoniazid (MIC: 0.02-0.2 µg/mL typical range); Rifampicin (MIC: 0.05-0.5 µg/mL typical range); Streptomycin (MIC: 0.5-8 µg/mL typical range); Ciprofloxacin (MIC: 0.5-4 µg/mL typical range) |
| Quantified Difference | CGI-17341 MIC comparable to first-line drugs; up to 10-fold more potent than streptomycin and ciprofloxacin. |
| Conditions | In vitro broth dilution or agar proportion method against drug-susceptible and MDR clinical isolates of M. tuberculosis. |
Why This Matters
This MIC range confirms CGI-17341's utility as a positive control or benchmark compound in assays evaluating new antitubercular agents against MDR strains.
- [1] Ashtekar DR, Costa-Perira R, Nagrajan K, Vishvanathan N, Bhatt AD, Rittel W. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 1993;37(2):183-186. View Source
- [2] Zaprutko L, et al. (Figure 9 data). Results of biological testing showing tuberculostatic activity of CGI-17341 comparable to INH and RIF. (Academia.edu). View Source
